![molecular formula C9H12ClN3O2S B14868224 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14868224.png)
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane: is a synthetic organic compound that belongs to the class of spiro compounds It features a unique spiro structure, which includes a thiadiazole ring, a dioxane ring, and an azaspirodecane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Spirocyclization: The thiadiazole intermediate is then reacted with a suitable diol, such as 1,4-dioxane, in the presence of a base like sodium hydride (NaH) to form the spiro compound.
Final Assembly: The azaspirodecane moiety is introduced by reacting the spiro intermediate with an appropriate amine, such as piperidine, under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the nitrogen atoms in the thiadiazole ring, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the thiadiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed:
Oxidation: Sulfoxides or sulfones
Reduction: Amines or hydrazines
Substitution: Substituted thiadiazoles
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits potential antimicrobial activity, making it a candidate for the development of new antibiotics.
Anticancer Agents: Preliminary studies suggest that it may have anticancer properties, possibly through the inhibition of specific enzymes or pathways involved in cell proliferation.
Industry:
Polymer Additives: The compound can be used as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength.
Pesticides: Its potential pesticidal activity makes it a candidate for the development of new agrochemicals.
Mecanismo De Acción
The mechanism of action of 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors by binding to their active sites, thereby disrupting normal cellular functions. The thiadiazole ring is known to interact with metal ions, which could play a role in its biological activity. Additionally, the spiro structure may enhance its binding affinity and selectivity for certain targets.
Comparación Con Compuestos Similares
- 8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-thia-4,8-diazaspiro[4.5]decane
- 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxa-8-azaspiro[4.5]decane
Comparison:
- Structural Differences: While these compounds share a spiro structure, they differ in the substituents on the thiadiazole ring and the nature of the spiro moiety. These differences can significantly impact their chemical reactivity and biological activity.
- Unique Features: 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of both a dioxane ring and an azaspirodecane moiety, which may confer distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H12ClN3O2S |
|---|---|
Peso molecular |
261.73 g/mol |
Nombre IUPAC |
8-(4-chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H12ClN3O2S/c10-7-8(12-16-11-7)13-3-1-9(2-4-13)14-5-6-15-9/h1-6H2 |
Clave InChI |
YTXOIVAYZSMQND-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12OCCO2)C3=NSN=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


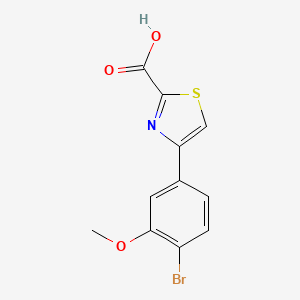
![1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine](/img/structure/B14868157.png)
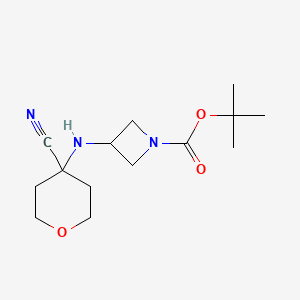
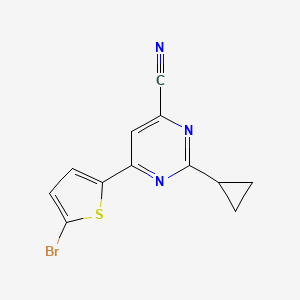
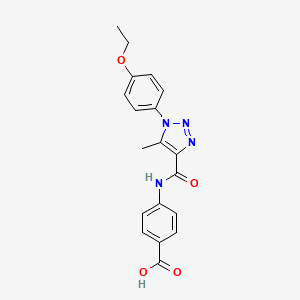
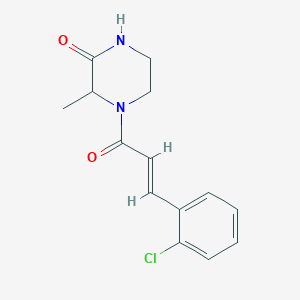
![6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14868199.png)
![1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14868201.png)
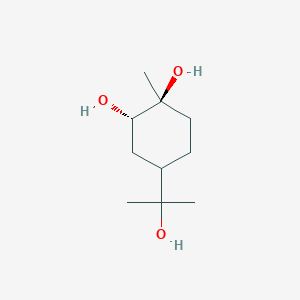
![3-{[4-(Benzyloxy)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14868207.png)
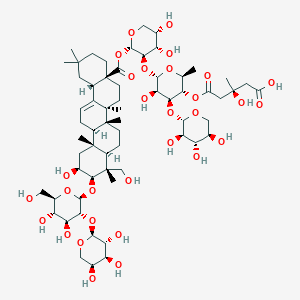
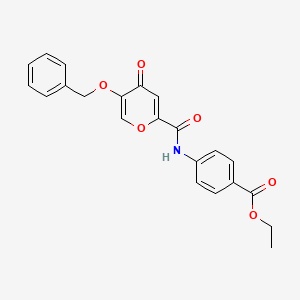
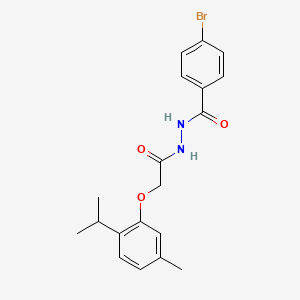
![4-[(benzylamino)methylene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14868221.png)
